molecular formula C7H7NO3 B1617895 2-Hydroxy-2-(2-pyridyl)acetic acid CAS No. 89791-91-3

2-Hydroxy-2-(2-pyridyl)acetic acid

Cat. No. B1617895
Key on ui cas rn: 89791-91-3
M. Wt: 153.14 g/mol
InChI Key: OWRDCCHAWIMXAB-UHFFFAOYSA-N
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Patent
US07144899B2

Procedure details

To a stirred solution of ethyl 2-hydroxy-2-(2-pyridyl)acetate (0.5 g, 2.56 mmol) in ethanol (5 mL) was added 2.0 M NaOH in water (1.4 mL, 2.8 mmol). The resulting solution was stirred at ambient temperature for 18 h. TLC analysis indicated complete consumption of starting ester. 6.0 M HCl in water (0.46 mL, 2.8 mmol) was added and the solvents were removed under reduced pressure and the resulting solid was dried in vacuo for 18 h to give 2-hydroxy-2-(2-pyridyl)acetic acid as a mixture with sodium chloride.
Name
ethyl 2-hydroxy-2-(2-pyridyl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+:15].O.[ClH:17]>C(O)C>[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3]([OH:5])=[O:4].[Cl-:17].[Na+:15] |f:1.2,7.8|

Inputs

Step One
Name
ethyl 2-hydroxy-2-(2-pyridyl)acetate
Quantity
0.5 g
Type
reactant
Smiles
OC(C(=O)OCC)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.4 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.46 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting ester
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in vacuo for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC(C(=O)O)C1=NC=CC=C1
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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